molecular formula C18H17N5S B10862447 5,6-dimethyl-7-(4-methylphenyl)-3-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

5,6-dimethyl-7-(4-methylphenyl)-3-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

Cat. No.: B10862447
M. Wt: 335.4 g/mol
InChI Key: QYVVHNMKBVOAOO-UHFFFAOYSA-N
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Description

5,6-dimethyl-7-(4-methylphenyl)-3-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-7-(4-methylphenyl)-3-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine typically involves multi-step organic reactions. One common approach is:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted pyrimidine and an appropriate amine.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction with a thioamide or a similar reagent.

    Substitution Reactions: The methyl and phenyl groups are introduced through electrophilic aromatic substitution reactions, using reagents like methyl iodide and phenylboronic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines or thiols).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Diagnostics: Used in the development of diagnostic tools and assays.

Industry

    Materials Science:

    Agriculture: Investigated for use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-7-(4-methylphenyl)-3-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5,6-dimethyl-7-phenyl-3-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine: Similar structure but lacks the 4-methyl group on the phenyl ring.

    5,6-dimethyl-7-(4-chlorophenyl)-3-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine: Similar structure with a chlorine substituent instead of a methyl group.

Uniqueness

The presence of the 4-methylphenyl group in 5,6-dimethyl-7-(4-methylphenyl)-3-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine imparts unique steric and electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H17N5S

Molecular Weight

335.4 g/mol

IUPAC Name

5,6-dimethyl-7-(4-methylphenyl)-3-(1,3-thiazol-2-yl)pyrrolo[2,3-d]pyrimidin-4-imine

InChI

InChI=1S/C18H17N5S/c1-11-4-6-14(7-5-11)23-13(3)12(2)15-16(19)22(10-21-17(15)23)18-20-8-9-24-18/h4-10,19H,1-3H3

InChI Key

QYVVHNMKBVOAOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C3=C2N=CN(C3=N)C4=NC=CS4)C)C

Origin of Product

United States

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